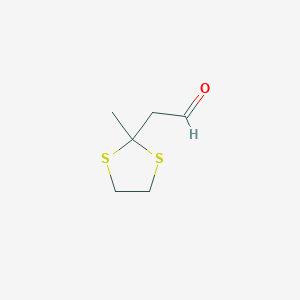
(2-Methyl-1,3-dithiolan-2-yl)acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methyl-1,3-dithiolan-2-yl)acetaldehyde is an organic compound that belongs to the class of 1,3-dithiolanes. These compounds are characterized by a five-membered ring containing two sulfur atoms and one oxygen atom. The presence of the dithiolane ring imparts unique chemical properties to the compound, making it useful in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
2-(2-methyl-1,3-dithiolan-2-yl)acetaldehyde can be synthesized through the reaction of 2-methyl-1,3-propanedithiol with acetaldehyde in the presence of a Lewis acid catalyst. The reaction typically proceeds under mild conditions, with the Lewis acid facilitating the formation of the dithiolane ring. Common Lewis acids used in this reaction include zinc chloride and boron trifluoride.
Industrial Production Methods
In industrial settings, the synthesis of 2-(2-methyl-1,3-dithiolan-2-yl)acetaldehyde can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of a Lewis acid catalyst is also common in industrial production, with the catalyst being recycled to minimize waste and reduce costs.
化学反应分析
Types of Reactions
2-(2-methyl-1,3-dithiolan-2-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: Reduction of the compound can yield the corresponding alcohol.
Substitution: The dithiolane ring can undergo nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted dithiolanes, depending on the nucleophile used.
科学研究应用
2-(2-methyl-1,3-dithiolan-2-yl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-(2-methyl-1,3-dithiolan-2-yl)acetaldehyde involves its interaction with various molecular targets. The dithiolane ring can interact with thiol groups in proteins, leading to the formation of disulfide bonds. This interaction can affect the function of enzymes and other proteins, potentially leading to antimicrobial and antifungal effects. The compound may also interact with other cellular components, disrupting normal cellular processes and leading to cell death.
相似化合物的比较
2-(2-methyl-1,3-dithiolan-2-yl)acetaldehyde can be compared with other similar compounds, such as:
1,3-dithianes: These compounds also contain a five-membered ring with two sulfur atoms but differ in the position of the sulfur atoms.
1,3-dithiolanes: Similar to 2-(2-methyl-1,3-dithiolan-2-yl)acetaldehyde, these compounds contain a dithiolane ring but may have different substituents.
The uniqueness of 2-(2-methyl-1,3-dithiolan-2-yl)acetaldehyde lies in its specific structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in scientific research and industrial applications.
属性
CAS 编号 |
65726-46-7 |
|---|---|
分子式 |
C6H10OS2 |
分子量 |
162.3 g/mol |
IUPAC 名称 |
2-(2-methyl-1,3-dithiolan-2-yl)acetaldehyde |
InChI |
InChI=1S/C6H10OS2/c1-6(2-3-7)8-4-5-9-6/h3H,2,4-5H2,1H3 |
InChI 键 |
BDXURHBSIJAKPZ-UHFFFAOYSA-N |
规范 SMILES |
CC1(SCCS1)CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















